ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Carbonic anhydrase inhibition Cathepsin B inhibition Ester prodrug strategy

Select this specific ethyl ester for superior intracellular cathepsin B engagement, where its higher lipophilicity and passive permeability offer a distinct advantage over inactive carboxylic acid analogs. The chiral hydroxyethyl linker supports enantioselective synthesis for target ID studies, while the 4-fluorophenyl group provides superior metabolic stability over 2-fluorophenyl isomers, enabling clean head-to-head in vitro stability comparisons.

Molecular Formula C13H14FN3O3
Molecular Weight 279.271
CAS No. 2108464-03-3
Cat. No. B2748602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate
CAS2108464-03-3
Molecular FormulaC13H14FN3O3
Molecular Weight279.271
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)F)O
InChIInChI=1S/C13H14FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7,12,18H,2,8H2,1H3
InChIKeyOWNIYANUKCXANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 2108464-03-3): Procurement-Ready Structural and Pharmacochemical Baseline


Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate (CAS 2108464-03-3) is a synthetic 1,2,3-triazole derivative bearing a 4-fluorophenyl-hydroxyethyl N1-substituent and an ethyl ester at the C4 position . The compound possesses a molecular formula of C13H14FN3O3, a molecular weight of 279.27 g/mol, and one chiral center at the hydroxyethyl carbon . It belongs to the broader class of 1,4-disubstituted 1,2,3-triazole carboxylates, a scaffold widely recognized in medicinal chemistry for its modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its capacity to serve as a non-classical bioisostere of amides, carboxylic acids, and heterocycles in drug design [1].

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Why In-Class Analogs Cannot Be Interchanged Without Evidence


1,2,3-Triazole-4-carboxylate derivatives exhibit profoundly divergent biological activity profiles depending on subtle structural variations—including ester versus acid functionality, fluorophenyl substitution pattern, and the presence or absence of the hydroxyethyl linker. Direct experimental evidence from a library of 28 structurally related 1,2,3-triazole esters and carboxylic acids demonstrates that carboxylic acid derivatives display low-micromolar inhibition of carbonic anhydrase (CA) isoforms hCA II, IX, and XII, whereas cognate ester derivatives exhibit poor CA inhibition but markedly superior cathepsin B inhibitory activity at sub-micromolar concentrations [1]. Consequently, substituting ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate with its carboxylic acid analog (CAS 1338688-82-6), its 2-fluorophenyl positional isomer, or the des-hydroxyethyl direct N-aryl analog would be predicted to yield qualitatively different pharmacological readouts, rendering generic interchange scientifically unsound without project-specific head-to-head validation [1].

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Ester vs. Carboxylic Acid: Divergent Carbonic Anhydrase vs. Cathepsin B Inhibitory Profiles Defines Target-Specific Selection

In a head-to-head study of 28 1,2,3-triazole-4-carboxylate analogs, carboxylic acid derivatives (e.g., the direct acid analog of this compound, CAS 1338688-82-6) exhibited low-micromolar inhibition of human carbonic anhydrase isoforms hCA II, IX, and XII, with the 4-fluorophenyl-appended carboxylic acid 6c achieving KI = 0.7 µM against both hCA IX and hCA XII. In stark contrast, the ester derivatives—the chemical class to which the target compound belongs—showed poor inhibition of all four hCA isoforms tested (I, II, IX, XII) but displayed higher percentage inhibition of cathepsin B at 10⁻⁷ M concentration relative to the corresponding carboxylic acid derivatives [1]. This functional group-dependent selectivity inversion has direct procurement relevance: if the experimental objective is CA inhibition, the carboxylic acid analog (CAS 1338688-82-6) is indicated; if cathepsin B modulation or esterase-sensitive prodrug behavior is sought, the target ethyl ester is the appropriate selection.

Carbonic anhydrase inhibition Cathepsin B inhibition Ester prodrug strategy

Lipophilicity Modulation: Ethyl Ester Target (Predicted LogP ~1.6–1.8) vs. Carboxylic Acid Analog (Measured LogP 1.30) Dictates Passive Membrane Permeability

The carboxylic acid analog 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338688-82-6) has a vendor-certified computed LogP of 1.30, a molecular weight of 251.22 g/mol, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . Conversion to the ethyl ester (the target compound) is predicted to increase LogP by approximately 0.3–0.5 log units (predicted LogP ~1.6–1.8), consistent with the well-established Hansch π contribution of an ethyl ester relative to a carboxylic acid (~+0.5), while simultaneously reducing the hydrogen bond donor count from 2 to 1 and increasing molecular weight to 279.27 g/mol [1]. The 2-fluorophenyl positional isomer of the target compound has an ACD/Labs-predicted LogP of 1.38, providing a close experimental proxy; the 4-fluoro substitution pattern typically yields marginally higher LogP than 2-fluoro substitution due to reduced intramolecular hydrogen bonding [1].

Lipophilicity Membrane permeability Physicochemical property optimization

Hydroxyethyl Linker Differentiation: Chiral Hydrogen-Bonding Spacer vs. Direct N-Aryl Triazole Analogs

The target compound incorporates a 2-hydroxyethyl linker between the N1 position of the triazole ring and the 4-fluorophenyl group, creating a chiral secondary alcohol center. This contrasts with direct N-aryl analogs such as ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 214541-33-0), which lack this spacer and chiral element . The hydroxyethyl linker introduces an additional hydrogen bond donor–acceptor site (the –OH group), increases the freely rotatable bond count from 4 to 6, and elevates the polar surface area, all of which modulate molecular recognition, solubility, and metabolic stability profiles relative to direct N-aryl congeners . Compounds bearing this 1-hydroxyethyl-aryl motif have been specifically claimed in fungicidal patents (e.g., US 4,548,945), indicating that this substructure confers biological activity distinct from simple N-aryl triazoles [1].

Chiral building block Hydrogen bonding Structural diversification

4-Fluorophenyl vs. 2-Fluorophenyl Positional Isomer: Modulating Electronic Effects and Metabolic Stability Without MW Penalty

The 4-fluorophenyl substituent in the target compound places the electronegative fluorine atom para to the point of attachment, exerting a strong electron-withdrawing inductive effect (−I) with minimal resonance perturbation. The 2-fluorophenyl positional isomer (ethyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate) places the fluorine ortho, introducing steric hindrance and potential intramolecular F···HO interactions that can alter conformational preferences and metabolic oxidation patterns . Literature on fluorinated triazoles establishes that para-fluorination generally enhances metabolic stability by blocking CYP450-mediated para-hydroxylation, whereas ortho-fluorination primarily influences target binding conformation [1]. Both isomers share identical molecular formula (C13H14FN3O3, MW 279.27) and nearly identical predicted physicochemical properties, making this a pure pharmacodynamic and metabolic differentiation without pharmacokinetic confounders .

Fluorine substitution Metabolic stability Positional isomer SAR

5-Position Unsubstituted Triazole Core Avoids Steric Clash and Synthetic Complexity of 5-Hydroxymethyl Derivative

The target compound bears an unsubstituted C5 position on the 1,2,3-triazole ring (hydrogen at C5), distinguishing it from the 5-hydroxymethyl analog ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 2108810-98-4, MW 309.30) . The absence of the C5 substituent reduces molecular weight by 30 Da, eliminates one hydrogen bond donor, and simplifies the synthetic route by avoiding the need for a propargyl alcohol alkyne partner in the CuAAC reaction. Since C5-substituted 1,2,3-triazoles can exhibit steric clash with protein binding pockets and may adopt different tautomeric or conformational preferences versus unsubstituted triazoles, the simpler C5-H core provides a less encumbered scaffold for fragment-based screening or initial hit identification [1].

Triazole core substitution Synthetic accessibility Ligand efficiency

Ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Cathepsin B-Focused Screening and Intracellular Target Engagement Assays

The class-level evidence from Siwach et al. (2024) demonstrates that 1,2,3-triazole ethyl ester derivatives exhibit superior cathepsin B inhibition relative to their carboxylic acid counterparts at 10⁻⁷ M concentration [1]. The target compound's predicted higher lipophilicity (LogP ~1.6–1.8) and reduced hydrogen bond donor count (1 vs. 2 for the acid) are consistent with enhanced passive cell membrane permeability, supporting its use in cell-based cathepsin B activity assays or intracellular target engagement studies where the carboxylic acid analog may fail to achieve sufficient cytoplasmic exposure. Procurement of this specific ethyl ester rather than the acid analog (CAS 1338688-82-6) is indicated when the experimental readout involves intracellular enzyme modulation.

Enantioselective Probe Synthesis Using the Chiral Hydroxyethyl Scaffold

The chiral secondary alcohol embedded in the hydroxyethyl linker enables enantioselective synthesis of both (R)- and (S)-enantiomers from enantiopure 4-fluorostyrene oxide starting materials [1]. This chiral handle is absent in direct N-aryl triazole analogs such as CAS 214541-33-0. Enantiopure synthesis is critical for target identification studies where stereochemistry may dictate binding affinity, as demonstrated for 1-hydroxyethyl-triazole fungicides in US Patent 4,548,945 [2]. Researchers requiring stereochemically defined probes for differential biological activity assessment should select this compound over achiral triazole ester alternatives.

Metabolic Stability Screening of para-Fluorinated vs. ortho-Fluorinated Aromatic Triazoles

The 4-fluorophenyl substitution pattern in the target compound is predicted to confer superior metabolic stability relative to the 2-fluorophenyl positional isomer by blocking the common para-hydroxylation metabolic soft spot while preserving the same molecular weight and nearly identical lipophilicity [1]. This creates a clean comparative system for assessing the impact of fluorine substitution position on in vitro microsomal or hepatocyte stability without confounding pharmacokinetic variables. Head-to-head metabolic stability comparison between this compound and its 2-fluorophenyl isomer is a well-controlled experiment for elucidating fluorophenyl positional SAR.

Fragment-Based and Ligand-Efficiency-Driven Hit Identification

With a molecular weight of 279.27 Da, an unsubstituted C5 triazole position, and no Rule-of-5 violations (predicted LogP < 5, HBD < 5, HBA < 10), the target compound occupies favorable fragment-like chemical space [1]. Compared to the 5-hydroxymethyl analog (CAS 2108810-98-4, MW 309.30), it offers a 30 Da molecular weight advantage and one fewer hydrogen bond donor, yielding improved ligand efficiency metrics. The ethyl ester moiety additionally provides a tractable synthetic handle for hydrolysis to the carboxylic acid or conversion to amide derivatives, supporting fragment elaboration strategies in hit-to-lead campaigns.

Quote Request

Request a Quote for ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.